molecular formula C24H18F34N2NaO8PS2 B1487293 Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate CAS No. 23282-60-2

Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate

Cat. No.: B1487293
CAS No.: 23282-60-2
M. Wt: 1226.5 g/mol
InChI Key: GULDWXKPUUUOBE-UHFFFAOYSA-M
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Description

Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate is a complex organofluorine compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its high fluorine content and its ability to act as a surfactant, making it valuable in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate typically involves the reaction of N-ethylperfluorooctane-1-sulfonamide with ethylene oxide under controlled conditions. The reaction is usually carried out in an alkaline medium, and the product is isolated through a series of purification steps, including crystallization and filtration.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is then subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Commonly achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Often carried out with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Production of reduced forms of the compound, such as alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate is used as a surfactant and stabilizer in various chemical reactions and formulations. Its ability to reduce surface tension makes it valuable in emulsification and dispersion processes.

Biology: In biological research, this compound is utilized in the study of cell membranes and membrane proteins. Its fluorinated structure allows for the investigation of membrane interactions and permeability.

Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems. Its surfactant properties can enhance the solubility and bioavailability of certain pharmaceuticals.

Industry: Industrially, this compound is employed in the production of coatings, lubricants, and other materials requiring high-performance surfactants. Its resistance to degradation and stability under extreme conditions make it suitable for various applications.

Mechanism of Action

The mechanism by which Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate exerts its effects involves its interaction with biological membranes and other surfaces. The fluorinated segments of the molecule interact with hydrophobic regions, while the sulfonamide and phosphate groups interact with hydrophilic regions, leading to changes in membrane properties and behavior.

Molecular Targets and Pathways:

  • Membrane Interactions: The compound targets cell membranes, altering their fluidity and permeability.

  • Pathway Modulation: It can modulate signaling pathways related to membrane-associated processes, such as ion transport and cell signaling.

Comparison with Similar Compounds

  • Perfluorooctanoic Acid (PFOA): Similar in structure but lacks the bis-ethylamine functionality.

  • Perfluorooctanesulfonic Acid (PFOS): Another related compound with sulfonic acid functionality.

  • Sodium Dodecyl Sulfate (SDS): A common surfactant with a shorter chain length.

Uniqueness: Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate stands out due to its bis-ethylamine structure, which provides enhanced surfactant properties and stability compared to its counterparts. Its unique combination of fluorinated and sulfonamide groups allows for a wide range of applications in various fields.

Properties

IUPAC Name

sodium;bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F34N2O8PS2.Na/c1-3-59(70(63,64)23(55,56)19(45,46)15(37,38)11(29,30)9(25,26)13(33,34)17(41,42)21(49,50)51)5-7-67-69(61,62)68-8-6-60(4-2)71(65,66)24(57,58)20(47,48)16(39,40)12(31,32)10(27,28)14(35,36)18(43,44)22(52,53)54;/h3-8H2,1-2H3,(H,61,62);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULDWXKPUUUOBE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOP(=O)([O-])OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F34N2NaO8PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009917
Record name Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23282-60-2
Record name Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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